Phenol, 4-(5-chloro-2-benzofuranyl)-, is systematically named 4-(5-chlorobenzofuran-2-yl)phenol under IUPAC conventions. Its molecular formula is $$ \text{C}{13}\text{H}9\text{ClO}_2 $$, with a molecular weight of 244.66 g/mol. The structure comprises a phenolic ring (hydroxyl group at the para position) linked to a benzofuran moiety substituted with a chlorine atom at the 5-position (Figure 1).
Key structural features:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}9\text{ClO}_2 $$ |
| Molecular Weight | 244.66 g/mol |
| CAS Registry | Not widely reported |
| Solubility | Ethanol, DMSO; insoluble in H₂O |
Benzofuran derivatives emerged as a chemical class of interest in the mid-20th century, following advancements in heterocyclic chemistry. Phenolic benzofurans gained prominence due to their structural similarity to bioactive natural products like coumarins and flavonoids. The integration of halogen atoms, as seen in 4-(5-chlorobenzofuran-2-yl)phenol, became a strategic modification to enhance stability and bioactivity, mirroring trends observed in pharmaceuticals (e.g., chloroquine) and agrochemicals.
This compound belongs to the halogenated benzofuran phenols, a subclass characterized by:
Comparatively, it shares structural motifs with triclosan (a dichlorinated diphenyl ether) but diverges in its fused heterocyclic architecture.
The retrosynthetic analysis of phenol, 4-(5-chloro-2-benzofuranyl)- reveals multiple strategic disconnections that can guide synthetic planning [1] [2]. The most fundamental disconnection involves breaking the carbon-carbon bond between the benzofuran 2-position and the phenol ring, which leads to two main synthetic approaches: direct coupling of benzofuran precursors with phenol derivatives, or cyclization of appropriately substituted α-phenoxy ketones.
The primary retrosynthetic strategy focuses on the formation of the benzofuran-phenol linkage through palladium-catalyzed cross-coupling reactions [3] [4]. This approach requires the presence of a suitable leaving group on either the benzofuran or phenol component. For the synthesis of 4-(5-chloro-2-benzofuranyl)phenol, the retrosynthetic analysis suggests that 5-chloro-2-halobenzofuran can be coupled with 4-hydroxyphenylboronic acid or related phenol derivatives under Suzuki-Miyaura conditions [3].
An alternative retrosynthetic pathway involves the construction of the benzofuran ring through intramolecular cyclization reactions [5] [2]. This strategy requires the preparation of α-phenoxy ketone intermediates bearing both the chloro substituent and the phenol moiety. The retrosynthetic disconnection of this approach reveals that 2-(4-hydroxyphenyl)-1-(5-chloro-2-hydroxyphenyl)ethanone could serve as a key intermediate for benzofuran formation through acid-catalyzed cyclization [6] [5].
The regioselectivity considerations in the retrosynthetic analysis are particularly important for achieving the desired substitution pattern [7]. The 5-chloro substitution on the benzofuran ring can be introduced through selective halogenation reactions, while the phenol component requires protection strategies to prevent unwanted side reactions during the coupling process [8] [9].
The catalytic pathways for halogenation and subsequent cyclization in benzofuran synthesis involve multiple mechanistic approaches, with iron-catalyzed and copper-catalyzed systems showing particular effectiveness [3] [4]. The regioselective introduction of halogen atoms, particularly chlorine, into the benzofuran framework represents a critical step in the synthesis of phenol, 4-(5-chloro-2-benzofuranyl)-.
Iron-catalyzed halogenation reactions have emerged as powerful tools for the preparation of halogenated benzofuran precursors [3]. The use of iron(III) triflimide as a Lewis acid catalyst enables the activation of N-halosuccinimides for regioselective halogenation of aromatic substrates. This methodology achieves complete conversion to halogenated intermediates within 5 hours under optimized conditions, with iron(III) nitrate nonahydrate serving as an effective alternative catalyst [3].
The one-pot iron-catalyzed process combines regioselective halogenation with subsequent cyclization to form benzofuran derivatives [3]. This approach uses iron(III) chloride (99.9% purity) to catalyze the iodination step, followed by utilization of residual copper (31.1 parts per million) to promote the oxygen-carbon bond formation through intramolecular cyclization. The reaction proceeds through initial halogenation of the aromatic substrate, followed by base-promoted cyclization to form the benzofuran ring system [3].
Copper-catalyzed cyclization pathways provide alternative routes to benzofuran formation with excellent yields [3] [4]. The copper(I)-catalyzed ring closure of 2-haloaromatic ketones proceeds through oxidative addition of the copper catalyst to the carbon-halogen bond, followed by intramolecular nucleophilic attack of the phenoxide oxygen to form the five-membered furan ring. This methodology tolerates various functional groups and affords benzofurans in 72-99% yields [3].
The mechanistic pathway for titanium tetrachloride-promoted benzofuran synthesis involves the formation of oxy-allyl cation intermediates [6]. The reaction proceeds through coordination of titanium tetrachloride to α-haloketones, generating electrophilic intermediates that undergo Friedel-Crafts-type alkylation with phenol substrates. The powerful dehydrating ability of titanium tetrachloride facilitates the subsequent intramolecular cyclodehydration to yield benzofuran products [6].
Rhodium-catalyzed synthetic pathways offer additional opportunities for benzofuran formation through carbon-hydrogen activation and migratory insertion processes [4] [10]. The synthetic route involves four main mechanistic steps: carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. These processes enable the formation of substituted benzofuran derivatives with good functional group tolerance [4] [10].
The purification of polyhalogenated aromatic compounds, particularly benzofuran derivatives containing chlorine substituents, requires specialized chromatographic and separation techniques tailored to their unique physical and chemical properties [11] [12] [13]. The presence of halogen atoms significantly influences the polarity, solubility, and chromatographic behavior of these compounds, necessitating careful optimization of purification protocols.
Column chromatography using silica gel represents the most widely employed purification method for polyhalogenated aromatics [12] [13] [14]. The separation efficiency depends critically on the choice of stationary phase and mobile phase composition. Silica gel columns provide excellent resolution for chlorinated benzofuran derivatives when used with gradient elution systems employing petroleum ether and dichloromethane mixtures [12]. The optimal separation conditions involve initial elution with petroleum ether to remove non-polar impurities, followed by increasing concentrations of dichloromethane to elute the target compounds [14].
Alumina-based chromatographic systems offer complementary separation capabilities for polyhalogenated aromatics [12] [13]. The comparison of silica gel and alumina columns reveals distinct advantages for different compound classes. Alumina columns demonstrate superior performance for the separation of chlorinated benzofuran derivatives containing multiple halogen substituents, achieving baseline resolution that cannot be obtained with silica gel alone [12]. The elution profile shows that alumina columns effectively separate di-aromatic compounds from tri-aromatic impurities, while silica columns may produce mixed fractions [12].
Mixed stationary phases consisting of silica gel and alumina in 1:1 ratios provide enhanced separation capabilities for complex mixtures of polyhalogenated aromatics [12] [13]. This approach combines the complementary selectivities of both adsorbents, resulting in improved resolution of closely related compounds. The chromatographic behavior shows that silica-alumina mixed columns achieve separation of alkylnaphthalenes, alkylbiphenyls, and halogenated benzofuran derivatives with high efficiency [12].
Flash chromatography techniques enable rapid purification of polyhalogenated aromatics with reduced solvent consumption [15]. The optimization of flash chromatography conditions requires careful consideration of column loading, flow rates, and gradient profiles. For halogenated benzofuran derivatives, the recommended column loading is 150 grams of silica gel per gram of crude material to achieve adequate separation [15]. The addition of aromatic solvents such as toluene to the mobile phase can improve the separation of aromatic compounds through π-π interactions [15].
Specialized purification methods for highly polar polyhalogenated aromatics involve the use of reverse-phase chromatography [16]. This approach is particularly valuable for compounds containing both halogen substituents and polar functional groups such as phenols. The purification process requires preparative high-performance liquid chromatography with C18 stationary phases and aqueous-organic mobile phases containing volatile buffers such as ammonium acetate [16].
| Purification Method | Stationary Phase | Mobile Phase | Typical Yield Recovery | Purity Achieved |
|---|---|---|---|---|
| Silica Gel Column | Silica gel (70-230 mesh) | Petroleum ether/DCM gradient | 85-95% | >95% |
| Alumina Column | Basic alumina (90-120 mesh) | Hexane/ethyl acetate gradient | 80-90% | >90% |
| Mixed Phase Column | Silica gel/alumina (1:1) | Petroleum ether/DCM gradient | 80-85% | >98% |
| Flash Chromatography | Silica gel (40-63 μm) | Hexane/DCM/toluene gradient | 75-85% | >90% |
| Reverse-Phase HPLC | C18 (5 μm) | Water/acetonitrile with buffer | 70-80% | >99% |
The solvent extraction methods provide preliminary purification for polyhalogenated aromatics before chromatographic separation [17]. The process involves selective extraction of halogenated compounds from petroleum products using polar solvents such as dimethylformamide [17]. This approach exploits the differential solubility of halogenated aromatics in polar versus non-polar solvents, enabling the concentration of target compounds prior to final purification [17].
Crystallization techniques serve as complementary purification methods for polyhalogenated aromatic compounds with suitable crystallization properties [18]. The recrystallization process under pressure enables the purification of brominated and chlorinated aromatic compounds from halogen and hydrogen halide contamination. The procedure involves dissolution in appropriate solvents such as toluene, dichloromethane, or chloroform, followed by the addition of bases to neutralize acidic impurities before crystallization [18].